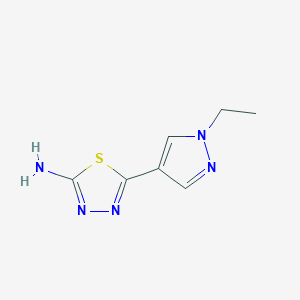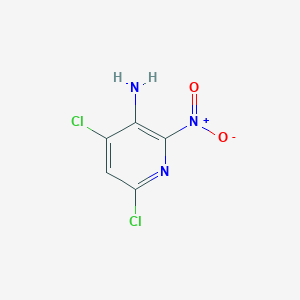![molecular formula C5H9N3O B11733039 O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 1-methyl-1H-pyrazole is first dissolved in water, followed by the addition of formaldehyde and hydroxylamine. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole: Lacks the hydroxylamine group, making it less reactive.
Hydroxylamine: Lacks the pyrazole ring, limiting its specificity in biological applications.
O-[(1-phenyl-1H-pyrazol-4-yl)methyl]hydroxylamine: Similar structure but with a phenyl group instead of a methyl group, which may alter its reactivity and biological activity.
Uniqueness
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is unique due to the combination of the pyrazole ring and the hydroxylamine group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in the individual components or other similar compounds.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
O-[(1-methylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H9N3O/c1-8-3-5(2-7-8)4-9-6/h2-3H,4,6H2,1H3 |
InChIキー |
LTXIZNAQCFWXJE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)
![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
![2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B11732974.png)
![4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732981.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11732996.png)
![1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B11733001.png)
![[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733004.png)
![N-[(furan-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733011.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11733016.png)

![N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11733031.png)

